Leu-Leu-OH

Description

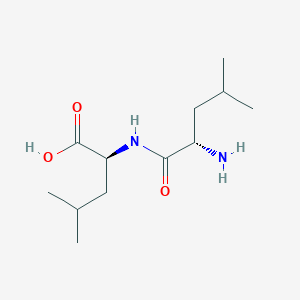

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPYQJIKPJDLLB-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186696 | |

| Record name | N-L-Leucyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3303-31-9 | |

| Record name | L-Leucyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3303-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-L-Leucyl-L-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-L-Leucyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-leucyl-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Leucylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to L-leucyl-L-leucine: Core Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-leucyl-L-leucine is a dipeptide composed of two L-leucine amino acid residues joined by a peptide bond. As a fundamental building block of proteins and a product of protein metabolism, this dipeptide is of significant interest in various fields of biochemical and pharmaceutical research. Its hydrophobic nature, conferred by the isobutyl side chains of the leucine (B10760876) residues, influences its physical and chemical behavior. This technical guide provides a comprehensive overview of the core chemical and physical properties of L-leucyl-L-leucine, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential role in cellular signaling pathways.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of L-leucyl-L-leucine are summarized below. It is important to distinguish these properties from those of its constituent amino acid, L-leucine, as the formation of the peptide bond significantly alters the molecule's characteristics.

Table 1: Chemical and Physical Properties of L-leucyl-L-leucine

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | [1] |

| Synonyms | Leu-Leu, L-Leucylleucine | [1][2] |

| CAS Number | 3303-31-9 | [1][2][3][4] |

| Molecular Formula | C₁₂H₂₄N₂O₃ | [1][2][3] |

| Molecular Weight | 244.33 g/mol | [1][2][5] |

| Appearance | White to off-white solid/powder | [6] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Generally insoluble in water; soluble in organic solvents. Soluble in H₂O at 16.28 mg/mL with sonication and pH adjustment to 10 with 1 M NaOH. Slightly soluble or insoluble in DMSO. | [3][6] |

| logP (Predicted) | -0.87 to -1.5 | [1][5] |

| Specific Optical Rotation | Data not available |

Experimental Protocols

Synthesis of L-leucyl-L-leucine

The synthesis of dipeptides like L-leucyl-L-leucine can be achieved through both chemical and enzymatic methods. Chemical synthesis, typically performed via solution-phase or solid-phase peptide synthesis (SPPS), offers high yields and scalability.[7][8][9][10] Enzymatic synthesis provides a milder and more stereospecific alternative.[11][12][13]

1. Generalized Chemical Synthesis Protocol (Solution-Phase)

This protocol outlines a general approach for the synthesis of a dipeptide.

-

Step 1: Protection of Amino Acids:

-

Protect the amino group of the N-terminal L-leucine with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc).

-

Protect the carboxyl group of the C-terminal L-leucine as an ester (e.g., methyl or benzyl (B1604629) ester).

-

-

Step 2: Activation of the N-terminal Amino Acid:

-

Activate the carboxyl group of the N-protected L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). This forms a reactive intermediate.

-

-

Step 3: Coupling Reaction:

-

React the activated N-protected L-leucine with the C-protected L-leucine in an appropriate organic solvent (e.g., dichloromethane (B109758) or dimethylformamide). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Step 4: Deprotection:

-

Remove the protecting groups from the resulting dipeptide. The specific deprotection conditions depend on the protecting groups used (e.g., acidolysis for Boc and benzyl esters, or hydrogenolysis for benzyl esters).

-

-

Step 5: Purification:

-

Purify the crude L-leucyl-L-leucine using techniques such as recrystallization or chromatography.

-

2. Generalized Enzymatic Synthesis Protocol

This protocol describes a general enzymatic approach.

-

Step 1: Substrate Preparation:

-

Prepare a solution containing an N-terminally unprotected L-leucine ester (acyl donor) and a C-terminally unprotected L-leucine amide or amino acid (nucleophile).

-

-

Step 2: Enzyme Selection:

-

Select a suitable protease with synthetic activity, such as thermolysin or papain, which can catalyze peptide bond formation under specific conditions.

-

-

Step 3: Enzymatic Reaction:

-

Incubate the substrates with the enzyme in a suitable buffer system at a controlled pH and temperature. The reaction equilibrium can be shifted towards synthesis by using high substrate concentrations or by precipitating the product.

-

-

Step 4: Reaction Termination and Product Isolation:

-

Terminate the reaction by denaturing the enzyme (e.g., by heating or pH change).

-

Isolate and purify the L-leucyl-L-leucine from the reaction mixture using chromatographic techniques.

-

Purification of L-leucyl-L-leucine

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides.[14][15][16][17]

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% v/v), is employed.

-

Elution: The dipeptide is loaded onto the column in a low concentration of organic solvent. The concentration of the organic solvent is gradually increased to elute the peptide. Less polar impurities will elute at higher organic solvent concentrations.

-

Detection: The elution of the peptide is monitored by UV absorbance, typically at 210-220 nm.

-

Fraction Collection and Lyophilization: Fractions containing the pure peptide are collected, pooled, and then lyophilized to obtain the final product as a powder.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and quantifying L-leucyl-L-leucine.[18][19][20][21]

-

Method: A reversed-phase method similar to the purification protocol can be used for analytical purposes, often with a faster gradient.

-

Derivatization: For enhanced detection sensitivity, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or Dansyl chloride can be employed.[18]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of dipeptides.[22][23][24][25]

-

1D ¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

-

2D NMR (e.g., COSY, TOCSY): Helps in assigning specific proton signals and confirming the connectivity of the amino acid residues.

3. Mass Spectrometry (MS)

MS is used to determine the molecular weight and sequence of the dipeptide.[26][27][28][29][30]

-

Techniques: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization methods.

-

Tandem MS (MS/MS): Fragmentation of the parent ion provides information about the amino acid sequence.

Signaling Pathways and Biological Relevance

While direct studies on the signaling effects of L-leucyl-L-leucine are limited, it is widely accepted that di- and tripeptides are rapidly hydrolyzed into their constituent amino acids in the body. Therefore, the biological effects of L-leucyl-L-leucine are likely mediated by the resulting L-leucine.

L-leucine is a well-established activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[[“]][[“]][33][34][35][36]

Proposed Mechanism of Action:

Caption: Proposed mTORC1 signaling pathway activation by L-leucyl-L-leucine.

This diagram illustrates the proposed mechanism where extracellular L-leucyl-L-leucine is hydrolyzed to L-leucine, which then enters the cell and activates the mTORC1 pathway. Activated mTORC1 phosphorylates its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the promotion of protein synthesis and subsequent cell growth.

Conclusion

L-leucyl-L-leucine, as a simple dipeptide, serves as a valuable model for studying peptide chemistry and biochemistry. This guide has provided a consolidated overview of its known chemical and physical properties, generalized yet detailed protocols for its synthesis, purification, and analysis, and a plausible mechanism for its biological activity through the mTORC1 signaling pathway. Further research is warranted to determine the specific experimental values for some of its physical properties and to explore any direct biological effects of the dipeptide before its hydrolysis. This information is crucial for researchers and professionals in drug development who may utilize this or similar dipeptides in their work.

References

- 1. L-leucyl-L-leucine | C12H24N2O3 | CID 76807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 3303-31-9: L-Leucyl-L-leucine | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. DL-Leu-DL-leu | C12H24N2O3 | CID 94244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bachem.com [bachem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 10. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bachem.com [bachem.com]

- 15. benchchem.com [benchchem.com]

- 16. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmtech.com [pharmtech.com]

- 18. hplc.eu [hplc.eu]

- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Detection of Peptides Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 25. chem.uzh.ch [chem.uzh.ch]

- 26. The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. consensus.app [consensus.app]

- 32. consensus.app [consensus.app]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 35. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

Leu-Leu-OH: An Endogenous Human Metabolite - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucyl-L-leucine (Leu-Leu-OH) is a dipeptide composed of two leucine (B10760876) amino acids. Traditionally viewed as an intermediate product of protein digestion and degradation, recent evidence highlights its role as a bioactive molecule and an endogenous human metabolite with distinct physiological functions. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolism, physiological roles, and the analytical methodologies for its study. The guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of small peptide biology and its therapeutic potential.

Introduction

Dipeptides have long been recognized as products of protein turnover.[1] They can be sourced from the digestion of dietary protein or the breakdown of endogenous proteins.[2] While many dipeptides are hydrolyzed into their constituent amino acids, a growing body of research suggests that some, like this compound, can be absorbed intact and exert specific biological effects. This compound is of particular interest due to the established role of its constituent amino acid, L-leucine, as a potent stimulator of muscle protein synthesis and a modulator of the mTORC1 signaling pathway. Emerging studies indicate that this compound may be more effective than leucine alone in promoting anabolic processes, suggesting it is not merely a leucine pro-drug but a signaling molecule in its own right.[3]

Metabolism of this compound

The metabolic journey of this compound involves its absorption, transport, synthesis, and degradation, which are governed by specific transporters and enzymes.

Absorption and Transport

The intestinal absorption of di- and tripeptides is primarily mediated by the proton-coupled peptide transporter 1 (PEPT1), also known as SLC15A1.[1][4] PEPT1 is a high-capacity, low-affinity transporter located on the apical membrane of intestinal epithelial cells.[2][5] It facilitates the uptake of a vast array of di- and tripeptides, including this compound, from the intestinal lumen into the enterocytes.[6][7]

Once absorbed into the enterocytes or released into circulation from endogenous protein breakdown, this compound and other dipeptides are transported into various tissues by both PEPT1 and PEPT2 (SLC15A2).[1][4] PEPT2 is a high-affinity, low-capacity transporter with a broader tissue distribution than PEPT1, found in the kidneys, brain, lungs, and other organs.[8] In the kidneys, PEPT2 plays a crucial role in the reabsorption of filtered dipeptides from the urine, thus conserving amino acids.[9]

The general workflow for the absorption and transport of dipeptides is illustrated below.

Biosynthesis

The specific enzymatic machinery responsible for the endogenous synthesis of this compound in human tissues is not yet well-characterized. It is largely presumed to be a product of the incomplete breakdown of leucine-rich proteins. However, the existence of peptide ligases in other organisms suggests the possibility of a dedicated synthetic pathway.[10] A putative pathway would involve the ATP-dependent ligation of two L-leucine molecules, catalyzed by a hypothetical L-leucine ligase.

Degradation

This compound is susceptible to hydrolysis by various peptidases, which cleave the peptide bond to release two free L-leucine molecules. The primary enzymes responsible for this are aminopeptidases.[11]

-

Leucine Aminopeptidases (LAPs): These are metalloenzymes that preferentially cleave leucine residues from the N-terminus of peptides.[12][13] Both cytosolic and microsomal LAPs are found in human tissues and are likely major contributors to this compound degradation.[2][11]

-

Dipeptidyl Peptidases (e.g., DPP4): These enzymes cleave dipeptides from the N-terminus of proteins. While DPP4 has a preference for proline at the P1 position, it exhibits broad substrate specificity and may contribute to the hydrolysis of other dipeptides.[4][14]

Quantitative Data

As of this writing, there is a notable lack of published data on the absolute concentrations of endogenous this compound in human plasma, tissues, or urine. One study in mice quantified 36 different dipeptides in various organs and biofluids, revealing organ-specific dipeptide profiles.[1][15] In that study, dipeptide concentrations in serum were found to be several magnitudes lower than in organ tissues.[1] While Leu-Pro was detected, specific values for Leu-Leu were not reported in the abstract.[1][15] Another study in humans measured plasma dileucine concentrations after oral ingestion but did not report basal endogenous levels. The tables below are therefore illustrative, based on typical ranges for other dipeptides found in metabolomic studies, and should be updated as specific data for this compound becomes available.

Table 1: Illustrative Concentrations of Dipeptides in Human Biofluids

| Biofluid | Typical Concentration Range | Reference |

|---|---|---|

| Plasma/Serum | Low nM to low µM | [16][17][18] |

| Urine | Variable; dependent on diet and renal function |[19][20][21] |

Table 2: Illustrative Concentrations of Dipeptides in Murine Tissues[1][15]

| Tissue | Concentration Range (pmol/mg tissue) | Notes |

|---|---|---|

| Muscle | High | Carnosine and anserine (B1665513) are most abundant. |

| Liver | High | Gln-containing dipeptides are prevalent. |

| Spleen | High | Glu-Ser and Gly-Asp are abundant. |

| Brain | Moderate |

| Kidney | Moderate | |

Physiological Role and Signaling Pathways

The primary recognized physiological role of this compound is in the regulation of muscle protein metabolism. It has been demonstrated to be a more potent stimulator of muscle protein synthesis (MPS) than an equivalent dose of free L-leucine.[3]

mTORC1 Signaling Pathway

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis. L-leucine is a well-established activator of mTORC1. The canonical pathway involves leucine sensing by Sestrin2, which leads to the dissociation of the GATOR2 complex, ultimately resulting in the activation of mTORC1 on the lysosomal surface.[22][23]

Interestingly, studies suggest that this compound may activate mTORC1 through a mechanism that is independent of the Sestrin2 leucine sensor.[11] This implies an alternative signaling cascade for dipeptides. While the precise mechanism is still under investigation, it is known that ingestion of this compound leads to the phosphorylation of mTORC1 and its downstream effectors, such as p70S6K and 4E-BP1, which are critical for the initiation of protein translation.

The diagram below illustrates the established leucine-mTORC1 pathway and a proposed pathway for this compound.

Experimental Protocols

The accurate quantification of this compound in biological matrices is essential for understanding its physiological roles. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.[1][15]

Quantification of this compound in Human Plasma by UPLC-MS/MS

This protocol is a representative method adapted from established procedures for the analysis of amino acids and peptides in plasma.[24][25][26]

5.1.1. Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled this compound (e.g., this compound-¹³C₆,¹⁵N) as an internal standard (IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma (K₂EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm)

5.1.2. Sample Preparation

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of IS working solution (e.g., 1 µg/mL in 50% MeOH).

-

Add 400 µL of cold ACN containing 0.1% FA to precipitate proteins.

-

Vortex for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water: 5% ACN with 0.1% FA).

-

Vortex and transfer to an autosampler vial for analysis.

5.1.3. UPLC-MS/MS Conditions

Table 3: UPLC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| UPLC System | |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (this compound) | To be determined empirically (e.g., Q1: 245.2 -> Q3: 86.1) |

| MRM Transition (IS) | To be determined empirically |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Note: MRM transitions are predicted and must be optimized by infusing the analytical standards.

5.1.4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards.

-

Use a weighted (1/x²) linear regression to fit the curve.

-

Quantify the concentration of this compound in the plasma samples from the calibration curve.

The general workflow for this analytical protocol is visualized below.

Conclusion and Future Directions

This compound is an emerging endogenous metabolite with significant potential as a modulator of human physiology, particularly in the context of muscle metabolism. While its role as a potent anabolic agent is becoming clearer, significant gaps in our understanding remain. Future research should focus on:

-

Quantitative Profiling: Establishing definitive concentrations of endogenous this compound in human populations, both in health and disease, is a critical next step.

-

Biosynthesis and Degradation: Elucidating the specific human enzymes responsible for the synthesis and degradation of this compound will provide a more complete picture of its metabolic regulation.

-

Signaling Mechanisms: A detailed characterization of the signaling pathway by which this compound activates mTORC1 and potentially other cellular pathways is needed.

-

Therapeutic Potential: Given its enhanced anabolic effects, this compound and its stable analogs are promising candidates for therapeutic development in conditions characterized by muscle wasting, such as sarcopenia, cachexia, and during recovery from injury.

This technical guide summarizes the current knowledge of this compound and provides a framework for its further investigation. As research in the field of peptidomics and metabolomics continues to advance, the full biological significance of this and other endogenous dipeptides will undoubtedly be revealed.

References

- 1. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Properties and activities of aminopeptidases in normal and mitogen-stimulated human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Human Enzymes for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of cytosolic aminopeptidase in human sera. Evaluation in hepatic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]

- 13. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DPP-4 Cleaves α/β-Peptide Bonds: Substrate Specificity and Half-Lives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Human Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of the adult human plasma metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The human plasma-metabolome: Reference values in 800 French healthy volunteers; impact of cholesterol, gender and age - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Diverse characteristics of the urinary excretion of amino acids in humans and the use of amino acid supplementation to reduce fatigue and sub-health in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Urinary amino acid excretion: comparison of normal individuals and patients with bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Sestrins interact with GATOR2 to negatively regulate the amino acid sensing pathway upstream of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sestrins Inhibit mTORC1 Kinase Activation Through the GATOR Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

The Biological Role of Neutral Dipeptides: A Technical Guide on Leucyl-Leucine (Leu-Leu-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptides, traditionally viewed as mere intermediates in protein metabolism, are increasingly recognized for their distinct biological activities and roles in cellular signaling. This technical guide provides an in-depth exploration of the neutral dipeptide Leucyl-L-leucine (Leu-Leu-OH), focusing on its transport, intracellular fate, and its significant impact on key metabolic and growth pathways. By summarizing quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as a comprehensive resource for researchers in cellular biology, drug development, and nutritional science. While direct kinetic data for this compound binding to peptide transporters is not extensively documented, this guide synthesizes available information on analogous dipeptides and the well-established roles of its constituent amino acid, L-leucine, to provide a robust understanding of its biological significance.

Introduction

Neutral dipeptides, composed of two amino acids with nonpolar side chains, are prevalent in various biological systems, arising from both dietary protein digestion and endogenous protein turnover.[1] Leucyl-L-leucine (this compound), a dipeptide consisting of two leucine (B10760876) residues, is of particular interest due to the potent signaling properties of L-leucine as a primary activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis.[2][3][4] Understanding the transport and subsequent metabolic and signaling effects of this compound is crucial for its potential applications in therapeutic interventions and nutritional strategies.

Cellular Uptake and Intracellular Fate

The primary route for the cellular uptake of di- and tripeptides is through the proton-coupled oligopeptide transporters (POTs), primarily PepT1 (SLC15A1) and PepT2 (SLC15A2).[5] These transporters mediate the influx of peptides across the cell membrane, driven by a proton gradient.

2.1. Peptide Transporters: PepT1 and PepT2

-

PepT1: Characterized as a high-capacity, low-affinity transporter, PepT1 is predominantly expressed in the small intestine, where it plays a vital role in the absorption of dietary peptides.[6] Its affinity for substrates is generally in the millimolar (mM) range.

-

PepT2: In contrast, PepT2 is a low-capacity, high-affinity transporter found in various tissues, including the kidneys, brain, and mammary glands.[7] It is involved in the reabsorption of peptides from the glomerular filtrate and the transport of peptides in the central nervous system. Its substrate affinity is typically in the micromolar (µM) range.

2.2. Intracellular Hydrolysis

Upon entering the cytosol, dipeptides like this compound are rapidly hydrolyzed into their constituent amino acids by intracellular peptidases.[10] This process releases two molecules of L-leucine, which then become available for their various metabolic and signaling roles.

Logical Flow of this compound Uptake and Hydrolysis

Caption: Cellular uptake and hydrolysis of this compound.

Biological Role of the L-Leucine Moiety: Activation of mTORC1 Signaling

The primary biological effects of this compound are mediated by the release of L-leucine. Leucine is a potent activator of the mTORC1 signaling pathway, which is a master regulator of cell growth, proliferation, and protein synthesis.

3.1. The mTORC1 Signaling Cascade

Leucine activates mTORC1 through a complex mechanism involving its sensing by cytosolic and lysosomal proteins, leading to the activation of Rag GTPases and subsequent recruitment of mTORC1 to the lysosomal surface where it is activated by Rheb. Activated mTORC1 then phosphorylates several downstream targets, including:

-

p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to increased protein synthesis by promoting the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.[11]

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation.[3]

mTORC1 Signaling Pathway Activated by Leucine

Caption: Simplified mTORC1 signaling pathway activated by L-leucine.

Quantitative Data

A study comparing the effects of ingesting 2g of dileucine (Leu-Leu) versus 2g of leucine in young men provides valuable quantitative insights into the biological activity of this compound.[9]

Table 1: Effects of Dileucine (Leu-Leu) vs. Leucine on Muscle Protein Turnover [9]

| Parameter | Leucine (LEU) | Dileucine (DILEU) | P-value |

| Myofibrillar Protein Synthesis (MPS) (%/h) | 0.047 ± 0.029 | 0.075 ± 0.032 | 0.023 |

| Mixed Muscle Protein Breakdown (MPB) (%/h) | 0.043 ± 0.030 | 0.051 ± 0.027 | 0.659 |

Table 2: Phosphorylation of mTORC1 Signaling Proteins [9]

| Protein | Treatment | Change from Baseline | P-value (Time) |

| Akt | LEU & DILEU | Increased | 0.002 |

| p70S6K | LEU & DILEU | Increased | <0.001 |

| rpS6 | LEU & DILEU | Increased | <0.001 |

| 4E-BP1 | LEU & DILEU | No significant change | 0.229 |

| eEF2 | LEU & DILEU | No significant change | 0.999 |

These data suggest that dileucine is more effective than an equivalent dose of leucine at stimulating muscle protein synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

5.1. Solid-Phase Synthesis of Leucyl-L-leucine (this compound)

This protocol is based on the Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS).[11]

-

Resin Preparation: Swell Fmoc-Leu-Wang resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of leucine.

-

Coupling: Activate Fmoc-Leu-OH with a coupling reagent such as HBTU/DIEA in DMF and add it to the deprotected resin. Allow the reaction to proceed for 1-2 hours.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

-

Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the dipeptide from the resin and remove any side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13]

5.2. Dipeptide Transport Assay in Caco-2 Cells

This protocol is adapted from methods used to study PepT1 transport.[8]

-

Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

-

Uptake Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired pH (typically pH 6.0 for optimal PepT1 activity).

-

Transport Assay:

-

Wash the cell monolayers with transport buffer.

-

Add the transport buffer containing radiolabeled or fluorescently tagged this compound to the apical side of the monolayer.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

To measure uptake, wash the cells with ice-cold buffer to stop the transport, lyse the cells, and quantify the intracellular concentration of the labeled dipeptide.

-

-

Competitive Inhibition: To determine the inhibition constant (Ki), perform the uptake assay in the presence of varying concentrations of a known PepT1 substrate, such as Gly-Sar.[14]

Workflow for a Competitive Dipeptide Transport Assay

Caption: Workflow for a competitive dipeptide transport assay.

5.3. Western Blot Analysis of mTOR Signaling

This protocol outlines the steps to quantify the phosphorylation of mTOR signaling proteins.[15][16]

-

Cell Treatment: Treat cells (e.g., myotubes or cancer cell lines) with this compound at various concentrations and time points.

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Conclusion

Leucyl-L-leucine stands as a biologically active dipeptide with significant potential to modulate cellular metabolism and growth, primarily through the potent signaling actions of its constituent amino acid, L-leucine. Its efficient uptake via peptide transporters and subsequent hydrolysis make it a readily available source of leucine for the activation of the mTORC1 pathway. The finding that dileucine may be more effective than leucine alone in stimulating muscle protein synthesis opens new avenues for research in nutritional science and the development of supplements for muscle health. Further investigation into the specific transport kinetics of this compound and its dose-dependent effects on various cell types will be crucial for fully harnessing its therapeutic and nutritional potential. This technical guide provides a foundational framework for researchers to design and execute experiments aimed at further elucidating the multifaceted biological roles of neutral dipeptides like Leucyl-L-leucine.

References

- 1. Mechanisms of glycyl-L-leucine uptake by guinea-pig small intestine: relative importance of intact-peptide transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 7. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leucine and histidine independently regulate milk protein synthesis in bovine mammary epithelial cells via mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Drug inhibition of Gly-Sar uptake and hPepT1 localization using hPepT1-GFP fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

The Dileucine Motif: A Key Regulator of Protein Trafficking and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dileucine motifs, short amino acid sequences characterized by two leucine (B10760876) residues, are critical signals that govern the intracellular transport of a vast array of transmembrane proteins. First identified in the T-cell receptor CD3 complex, these motifs act as binding sites for adaptor protein (AP) complexes, thereby directing cargo proteins into specific vesicular trafficking pathways. Their significance extends from fundamental cellular processes like endocytosis and lysosomal targeting to implications in human diseases, including inherited metabolic disorders and viral pathogenesis. This guide provides a comprehensive overview of the discovery, structural features, and functional importance of dileucine motifs, along with detailed experimental protocols for their study and quantitative data on their interactions.

Discovery and Significance of Dileucine Motifs

The discovery of dileucine motifs as protein sorting signals emerged from studies on the lysosomal targeting of the T-cell receptor CD3-gamma chain. It was observed that a sequence containing two adjacent leucine residues was necessary and sufficient for its transport to lysosomes.[1] Subsequent research has identified two major classes of dileucine-based sorting signals: the [DE]XXXL[LI] motif and the DXXLL motif. The [DE]XXXL[LI] motif is recognized by the heterotetrameric adaptor protein (AP) complexes AP-1, AP-2, and AP-3, which are key components of clathrin-coated vesicles.[2] These motifs are crucial for the endocytosis of cell surface receptors and the sorting of proteins from the trans-Golgi network (TGN) to endosomes and lysosomes.[3][4][5] The DXXLL motif is primarily recognized by the Golgi-localized, gamma-ear-containing, ARF-binding proteins (GGAs), which are involved in trafficking from the TGN to endosomes.

The significance of dileucine motifs lies in their widespread role in maintaining cellular homeostasis by ensuring the correct subcellular localization of proteins. This includes the downregulation of signaling receptors from the cell surface, the delivery of enzymes to lysosomes for degradation of macromolecules, and the polarized sorting of proteins in epithelial cells. Dysregulation of dileucine motif-mediated trafficking is implicated in various diseases. For instance, mutations creating or disrupting dileucine motifs can lead to genetic disorders.[6] Furthermore, viruses like HIV have evolved to utilize dileucine motifs in their envelope proteins to facilitate viral entry and budding.[7]

Molecular Recognition of Dileucine Motifs by Adaptor Protein Complexes

The interaction between dileucine motifs and AP complexes is a highly specific molecular recognition event. The [DE]XXXL[LI] motif binds to a pocket formed by the interface of two different subunits of the AP complexes. In the case of AP-2, which mediates endocytosis from the plasma membrane, the dileucine motif binds to a site created by the α and σ2 subunits.[8][9] The two leucine (or isoleucine) residues of the motif are inserted into hydrophobic pockets on the σ2 subunit, while the acidic residue (aspartate or glutamate) at the -4 or -5 position relative to the first leucine interacts with a positively charged patch on the surface of the α and σ2 subunits.[8][10] This interaction induces a conformational change in the AP-2 complex, promoting its assembly with clathrin and the subsequent formation of a coated vesicle.[8]

Quantitative Analysis of Dileucine Motif-AP Complex Interactions

The binding affinity between dileucine motifs and AP complexes can be quantified using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). This data is crucial for understanding the specificity and regulation of these interactions.

| Dileucine Motif Source | Adaptor Protein Complex | Binding Affinity (Kd) | Experimental Method | Reference |

| CD4 | AP-2 | 0.85 µM | Surface Plasmon Resonance | [8][10] |

| CD4 (σ2R15S/αR21E mutant AP2) | AP-2 | 7.8 µM | Surface Plasmon Resonance | [8] |

| LIMP-II | AP-3 | Strong Binding | Surface Plasmon Resonance | [11] |

| Tyrosinase | AP-3 | Strong Binding | Surface Plasmon Resonance | [11] |

| HIV-1 Env | AP-1 | Binding Detected | In vitro pull-down | [7] |

Experimental Protocols for the Study of Dileucine Motifs

The identification and characterization of dileucine motifs and their interacting partners rely on a combination of molecular biology, biochemistry, and cell biology techniques.

Identification of Putative Dileucine Motifs

Putative dileucine motifs can be identified by sequence analysis of the cytoplasmic domains of transmembrane proteins, searching for the consensus sequences [DE]XXXL[LI] or DXXLL.

Site-Directed Mutagenesis

Site-directed mutagenesis is used to confirm the functionality of a putative dileucine motif by mutating the critical leucine or acidic residues and observing the effect on protein trafficking.

Protocol:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the gene of interest as a template and the mutagenic primers. The PCR reaction typically involves 12-18 cycles.

-

Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutated) DNA intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the in vivo interaction between a dileucine motif-containing protein and an AP complex subunit.

Protocol:

-

Cell Lysis: Lyse cells expressing the protein of interest in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the protein of interest (the "bait") overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complex.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait protein and the suspected interacting partner (e.g., an AP complex subunit).

Yeast Two-Hybrid (Y2H) Screening

Y2H screening is a powerful genetic method to identify novel protein-protein interactions. A dileucine motif-containing protein can be used as "bait" to screen a cDNA library for interacting "prey" proteins, which could include AP complex subunits or other regulatory proteins.

Protocol:

-

Bait and Prey Plasmid Construction: Clone the cDNA of the protein of interest into a "bait" vector, which fuses it to a DNA-binding domain (DBD). A cDNA library is cloned into a "prey" vector, which fuses the library proteins to a transcriptional activation domain (AD).

-

Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library.

-

Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and/or containing a substrate for a colorimetric reporter gene (e.g., X-gal). Only yeast cells in which the bait and prey proteins interact will be able to grow and/or turn color, as the interaction brings the DBD and AD into proximity to activate the reporter genes.

-

Prey Plasmid Rescue and Identification: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the interacting protein.

-

Validation: Confirm the interaction using other methods, such as Co-IP.

Visualizing Dileucine Motif-Mediated Pathways and Workflows

Signaling and Trafficking Pathways

Caption: Clathrin-mediated endocytosis pathway initiated by a dileucine motif.

References

- 1. Dileucine‐based sorting signals bind to the β chain of AP‐1 at a site distinct and regulated differently from the tyrosine‐based motif‐binding site | The EMBO Journal [link.springer.com]

- 2. Conservation and diversification of dileucine signal recognition by adaptor protein (AP) complex variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dileucine-based sorting signals bind to the beta chain of AP-1 at a site distinct and regulated differently from the tyrosine-based motif-binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The sorting of cargo proteins in the plant trans-Golgi network [frontiersin.org]

- 5. The sorting of cargo proteins in the plant trans-Golgi network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acidic Di-leucine Motif Essential for AP-3–dependent Sorting and Restriction of the Functional Specificity of the Vam3p Vacuolar t-SNARE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Highly Conserved C-Terminal Dileucine Motif in the Cytosolic Domain of the Human Immunodeficiency Virus Type 1 Envelope Glycoprotein Is Critical for Its Association with the AP-1 Clathrin Adapter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A structural explanation for the binding of endocytic dileucine motifs by the AP2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A structural explanation for the binding of endocytic dileucine motifs by the AP2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A di-leucine-based motif in the cytoplasmic tail of LIMP-II and tyrosinase mediates selective binding of AP-3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis and Natural Occurrence of L-Leucyl-L-Leucine (Leu-Leu-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucyl-L-leucine (Leu-Leu-OH), a dipeptide composed of two L-leucine amino acids, is a molecule of growing interest in biochemical and pharmaceutical research. Its potential therapeutic applications, particularly in muscle growth and recovery, necessitate a thorough understanding of its biosynthesis and natural distribution. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, its natural occurrence, detailed experimental protocols for its analysis, and insights into its potential biological signaling pathways. Quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using the DOT language.

Introduction

Dipeptides, the simplest form of peptides, consist of two amino acids linked by a peptide bond. They are increasingly recognized for their diverse biological activities, often distinct from their constituent amino acids. L-Leucyl-L-leucine (this compound) has garnered attention for its potential to enhance muscle growth, promote recovery, and reduce fatigue, making it a candidate for addressing conditions like sarcopenia and metabolic disorders[1]. Understanding the mechanisms of its formation, where it is found in nature, and how to accurately measure it are critical for harnessing its therapeutic potential.

Biosynthesis of this compound

The biosynthesis of the linear dipeptide this compound is not a direct product of ribosomal protein synthesis. Instead, it is synthesized by specific enzymes that catalyze the formation of a peptide bond between two free L-leucine molecules.

Enzymatic Synthesis by L-amino Acid Ligases

Recent research has identified a novel L-amino acid ligase (Lal) from Pseudomonas sessilinigenes that efficiently catalyzes the synthesis of this compound from L-leucine[1]. This reaction is ATP-dependent. The catalytic efficiency of this enzyme has been determined, providing a basis for its use in biocatalytic production.

A whole-cell catalysis system has been developed using an engineered Escherichia coli strain to overproduce this compound[1]. This system involves the co-expression of the L-amino acid ligase and a polyphosphate kinase for ATP regeneration, leading to a significant space-time yield of the dipeptide[1]. To enhance the accumulation of the dipeptide, endogenous peptidases in the E. coli host were disrupted to prevent the hydrolysis of the newly formed peptide bond[1].

Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs)

While the primary focus is on the linear dipeptide, it is relevant to consider related biosynthetic pathways. Non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes that synthesize a wide variety of peptides, including those containing non-proteinogenic amino acids[2][3]. The adenylation (A) domain of an NRPS module is responsible for selecting and activating a specific amino acid. NRPSs with A-domains specific for L-leucine are known to exist[2]. While typically involved in the synthesis of larger peptides, the basic mechanism of peptide bond formation is relevant.

Cyclodipeptide synthases (CDPSs) are enzymes that specifically produce 2,5-diketopiperazines (cyclic dipeptides)[4][5][6]. These enzymes utilize aminoacyl-tRNAs as substrates[4][5][6]. For example, pulcherriminic acid is an oxidized form of cyclo(L-Leu-L-Leu) produced by bacteria and yeast via a CDPS pathway[7]. This highlights a natural pathway for the formation of a cyclic Leu-Leu structure, which is closely related to the linear dipeptide.

Diagram: Enzymatic Synthesis of this compound by L-amino Acid Ligase

Caption: Enzymatic synthesis of this compound from L-leucine catalyzed by L-amino acid ligase.

Natural Occurrence of this compound

The natural occurrence of free this compound is not as extensively documented as that of its constituent amino acid, L-leucine. However, evidence suggests its presence in specific biological contexts, particularly as a product of proteolysis.

Fermented and Cured Meat Products

During the long-term processing of dry-cured pork products like ham, extensive proteolysis of muscle proteins occurs due to the action of endogenous endo- and exopeptidases[8]. This process releases a large number of small peptides, including di- and tripeptides[8]. The action of dipeptidyl peptidases (DPPs) and peptidyl dipeptidases (DDPs) on larger peptide fragments is a direct source of dipeptides[8]. Given the high abundance of leucine (B10760876) in muscle protein, it is highly probable that this compound is generated and present in these products.

Other Potential Sources

While direct evidence is limited, other environments rich in proteolytic activity, such as certain fermented foods and the gastrointestinal tract, are potential locations for the natural formation of this compound.

Quantitative Data

Quantitative data on the natural occurrence of this compound is sparse. However, production yields from engineered systems provide valuable benchmarks for its synthesis.

| Parameter | Value | Source Organism/System | Reference |

| Biocatalytic Production | |||

| kcat/Km of L-amino Acid Ligase | 14.6 s-1 M-1 | Pseudomonas sessilinigenes | [1] |

| Space-Time Yield | 23.85 g/L/d | Engineered E. coli | [1] |

| Natural Occurrence | |||

| Concentration in Dry-Cured Ham | Not yet quantified | Pork | [8] |

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for research and development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Sample Preparation for LC-MS/MS Analysis

-

Homogenization: For solid samples (e.g., meat, food products), homogenize a known weight of the sample in a suitable buffer (e.g., phosphate-buffered saline).

-

Protein Precipitation: To remove larger proteins that can interfere with the analysis, add a precipitating agent such as a 30% solution of sulfosalicylic acid to the homogenate[9]. Vortex the mixture and centrifuge at high speed.

-

Supernatant Collection: Carefully collect the supernatant containing the small peptides and amino acids.

-

Dilution: Dilute the supernatant with an appropriate solvent, such as the initial mobile phase of the LC method, containing an internal standard (e.g., isotopically labeled this compound)[9].

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Quantification of Underivatized this compound

-

Chromatography:

-

Column: A mixed-mode column or a C18 reversed-phase column suitable for the retention of polar compounds[10][11].

-

Mobile Phase A: 0.1% formic acid in water[11].

-

Mobile Phase B: 0.1% formic acid in acetonitrile[11].

-

Gradient: A gradient from low to high percentage of mobile phase B is used to elute the analytes. The specific gradient profile needs to be optimized for the separation of this compound from other components.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: The [M+H]+ ion of this compound.

-

Product Ions: At least two specific fragment ions of this compound should be monitored for quantification and confirmation. These transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer.

-

-

Pre-column Derivatization for HPLC Analysis

For analysis using HPLC with UV or fluorescence detection, pre-column derivatization can be employed to enhance sensitivity.

-

Derivatizing Agents: Reagents such as o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., mercaptopropionic acid) react with the primary amine of the dipeptide to form a fluorescent derivative[12]. Other reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride can also be used[13].

-

Procedure:

-

Mix the sample extract with the derivatizing reagent and a buffer to maintain the optimal pH for the reaction.

-

Allow the reaction to proceed for a specific time, as recommended for the chosen reagent.

-

Inject the derivatized sample into the HPLC system.

-

-

Detection:

Diagram: Experimental Workflow for this compound Quantification

Caption: A generalized workflow for the extraction and quantification of this compound from biological samples.

Signaling Pathways

The specific signaling pathways directly activated by this compound are not yet well-defined. However, the biological activity of its constituent amino acid, L-leucine, is well-established, particularly its role in activating the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

The mTOR Signaling Pathway and L-Leucine

L-leucine is a potent activator of mTOR complex 1 (mTORC1)[14][15]. The activation of mTORC1 by leucine leads to the phosphorylation of downstream targets, including p70 ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1)[14]. This cascade of events promotes the initiation of mRNA translation, leading to increased protein synthesis, which is the molecular basis for leucine's effect on muscle growth[14].

It is plausible that this compound, after being transported into the cell, is either hydrolyzed to release L-leucine, which then activates the mTOR pathway, or that the dipeptide itself may have a direct or indirect effect on this or other signaling pathways. Some studies suggest that dipeptides can influence mTOR signaling[16]. Further research is needed to elucidate the precise molecular mechanisms of action of this compound.

Diagram: Postulated Signaling Pathway Involvement of this compound

Caption: Postulated mechanism of action of this compound via the mTORC1 signaling pathway.

Conclusion

L-Leucyl-L-leucine is a dipeptide with significant potential in therapeutic applications, particularly for muscle health. Its biosynthesis is achievable through enzymatic processes, offering a viable route for its production. While its natural occurrence is likely in protein-rich, proteolytically active environments, further research is needed to quantify its presence in various natural sources. The analytical methods outlined in this guide provide a framework for the accurate detection and quantification of this compound. Future investigations should focus on elucidating the specific signaling pathways modulated by this dipeptide to fully understand its biological functions and unlock its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Specificity of Nonribosomal Peptide Synthetases in the Biosynthesis of the Pseudomonas virulence factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Deciphering a Cyclodipeptide Synthase Pathway Encoding Prenylated Indole Alkaloids in Streptomyces leeuwenhoekii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]

- 7. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactive and Sensory Di- and Tripeptides Generated during Dry-Curing of Pork Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. lcms.cz [lcms.cz]

- 11. sciex.com [sciex.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 14. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana [frontiersin.org]

Theoretical Modeling of the L-Leucyl-L-leucine (Leu-Leu-OH) Dipeptide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational landscape of peptides is a cornerstone of their biological function, influencing everything from receptor binding to enzymatic activity. L-Leucyl-L-leucine (Leu-Leu-OH), a simple dipeptide, serves as a fundamental model for understanding the conformational preferences of hydrophobic residues in larger polypeptide chains. Its structure is dictated by a complex interplay of steric effects, intramolecular hydrogen bonding, and solvent interactions. Theoretical modeling provides a powerful lens through which to explore this landscape at an atomic level of detail, offering insights that can be challenging to obtain through experimental methods alone.

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to model the structure of this compound. It is intended for researchers, scientists, and drug development professionals who wish to leverage these techniques to understand peptide structure and function. We will delve into the core computational chemistry techniques, detail the workflows for conformational analysis, and discuss the importance of experimental validation.

Theoretical Background: The Forces that Shape this compound

The three-dimensional structure of this compound is determined by the rotational freedom around its backbone and side-chain torsion angles (also known as dihedral angles). The primary goal of theoretical modeling is to identify the low-energy conformations that the dipeptide is most likely to adopt. This is achieved by calculating the potential energy of the molecule as a function of its atomic coordinates. The key energetic contributions that are considered include:

-

Bond Stretching, Angle Bending, and Torsional Strain: These terms account for the energy required to deform the molecule from its ideal bond lengths, bond angles, and dihedral angles.

-

Van der Waals Interactions: These are short-range interactions that include attractive (dispersion) and repulsive (steric) forces between non-bonded atoms.

-

Electrostatic Interactions: These arise from the distribution of partial charges on the atoms of the molecule.

-

Hydrogen Bonding: A critical non-covalent interaction that can significantly stabilize specific conformations.

-

Solvation Effects: The interaction of the dipeptide with the surrounding solvent molecules, which can have a profound impact on its conformational preferences.

Computational Methodologies for Structural Modeling

A variety of computational methods can be employed to model the structure of this compound, each with its own balance of accuracy and computational cost.

Molecular Mechanics (MM)

Molecular mechanics methods utilize classical physics to approximate the potential energy of a molecule. They rely on a pre-defined set of parameters, known as a force field, that describes the energetic terms mentioned above.

-

Applications: Conformational searches, molecular dynamics simulations.

-

Strengths: Computationally efficient, allowing for the exploration of large conformational spaces and long-timescale dynamics.

-

Limitations: The accuracy is dependent on the quality of the force field. It does not explicitly model electrons and therefore cannot describe chemical reactions or electronic properties.

Quantum Mechanics (QM)

Quantum mechanics methods provide a more accurate description of the electronic structure of a molecule by solving the Schrödinger equation.

-

Ab initio methods: These methods are derived from first principles without the use of empirical parameters. Examples include Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2).

-

Density Functional Theory (DFT): A widely used QM method that calculates the electron density of a system to determine its energy. It offers a good compromise between accuracy and computational cost.[1]

-

Applications: High-accuracy geometry optimizations, calculation of electronic properties, and refinement of structures obtained from MM methods.

-

Strengths: High accuracy, capable of describing electronic effects.

-

Limitations: Computationally expensive, limiting their use to smaller systems and shorter timescales.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for studying the dynamic behavior of molecules over time. By integrating Newton's equations of motion, MD simulations can reveal how this compound explores its conformational space, interacts with solvent, and responds to changes in its environment.

-

Applications: Studying conformational flexibility, protein folding, and ligand binding.

-

Strengths: Provides a dynamic picture of the molecule's behavior, allows for the calculation of thermodynamic properties.

-

Limitations: The accuracy is limited by the force field and the length of the simulation.

Experimental Protocols: A Computational Workflow for this compound

The following outlines a typical computational workflow for the theoretical modeling of the this compound structure.

Initial Structure Generation

The first step is to generate an initial three-dimensional structure of this compound. This can be done using molecular building software or by extracting the coordinates from a larger protein structure containing a Leu-Leu motif.

Conformational Search

A systematic or stochastic conformational search is then performed to identify the low-energy conformations of the dipeptide. This is typically done using a molecular mechanics force field due to the large number of possible conformations.

Experimental Workflow: Conformational Search

Caption: A typical workflow for performing a conformational search on this compound.

Geometry Optimization and Energy Refinement

The low-energy conformations identified in the conformational search are then subjected to geometry optimization at a higher level of theory, typically using quantum mechanics (DFT). This provides more accurate structures and relative energies.

Logical Relationship: MM to QM Refinement

Caption: The logical progression from less accurate, but computationally efficient, MM methods to more accurate QM methods for structural refinement.

Analysis of Conformational Preferences

The final set of optimized structures is then analyzed to understand the conformational preferences of this compound. This involves examining the distribution of backbone and side-chain dihedral angles.

Data Presentation: Key Conformational Parameters

The quantitative data generated from theoretical modeling is best summarized in tables for easy comparison.

| Conformer ID | Relative Energy (kcal/mol) | Backbone Dihedral Angles (degrees) | Side-Chain Dihedral Angles (degrees) |

| Φ (Phi) | Ψ (Psi) | ||

| 1 | 0.00 | -135 | 135 |

| 2 | 0.52 | -80 | 150 |

| 3 | 1.15 | -150 | 70 |

| ... | ... | ... | ... |

Table 1: Example of Conformational Data for this compound. The relative energies and dihedral angles for the most stable conformers are presented.

Experimental Validation: Bridging Theory and Reality

Theoretical models, no matter how sophisticated, must be validated against experimental data. For peptides like this compound, the primary experimental techniques for structural characterization are:

-

X-ray Crystallography: Provides high-resolution structural information in the solid state. This can be used to determine the precise bond lengths, angles, and dihedral angles of the dipeptide in its crystalline form.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for studying the structure and dynamics of molecules in solution. NMR can provide information on through-bond and through-space atomic distances, which can be used to restrain and validate computational models.

Experimental Workflow: NMR-Based Structural Validation

References

Foundational Research on Dipeptide Transporters and Leu-Leu-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research on dipeptide transporters, with a specific focus on the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2). It delves into their core structure, function, and transport mechanisms, particularly in relation to the neutral dipeptide, L-Leucyl-L-leucine (Leu-Leu-OH). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key concepts using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development. While direct kinetic data for this compound is limited, this guide extrapolates from the known transport characteristics of similar neutral dipeptides to provide a robust framework for future investigation.

Introduction to Dipeptide Transporters

Dipeptide transporters are integral membrane proteins that play a crucial role in the absorption and distribution of di- and tripeptides in various tissues.[1][2][3] In mammals, the best-characterized are the proton-coupled oligopeptide transporters PEPT1 and PEPT2, members of the Solute Carrier 15 (SLC15) family.[2][4][5] These transporters harness the electrochemical proton gradient to drive the uptake of a vast array of small peptides, playing a vital role in nutrition, pharmacokinetics, and cellular signaling.[2][6]

PEPT1 (SLC15A1) is predominantly found in the apical membrane of intestinal epithelial cells and, to a lesser extent, in the renal proximal tubules.[2] It is characterized as a high-capacity, low-affinity transporter, well-suited for the bulk absorption of dietary peptides.[3][7]